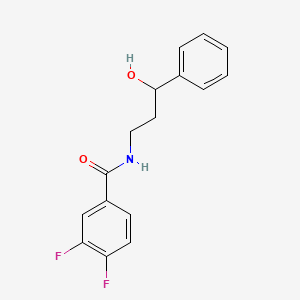

3,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide

Description

3,4-Difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide is a fluorinated benzamide derivative characterized by a 3,4-difluorobenzoyl group attached to a 3-hydroxy-3-phenylpropylamine moiety. This compound is structurally distinct from simpler benzamides due to its hybrid aromatic-aliphatic design, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name |

3,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO2/c17-13-7-6-12(10-14(13)18)16(21)19-9-8-15(20)11-4-2-1-3-5-11/h1-7,10,15,20H,8-9H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHPJBPKTFEOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=C(C=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a benzamide backbone with two fluorine atoms and a hydroxy group attached to a phenylpropyl moiety. The unique combination of these functional groups enhances its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms increases the compound's lipophilicity, which may enhance its cellular uptake and binding affinity for specific receptors or enzymes.

Key Mechanisms:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It may act as a ligand for various receptors, influencing signaling pathways associated with inflammation and cancer progression.

Biological Activity Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anti-inflammatory Activity : Research suggests that it may reduce inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies show that the compound can inhibit cell proliferation in certain cancer cell lines, suggesting it may serve as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 3,4-Difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide | Hydroxy group at position 2 | Moderate enzyme inhibition | 10.5 |

| 2,4-Difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide | Hydroxy group at position 2 | Lower anticancer activity | 15.0 |

| 3,4-Difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide | Additional fluorine atoms | Enhanced receptor binding | 8.0 |

Case Studies

- In Vitro Studies : A study demonstrated that treatment with this compound resulted in a significant reduction of tumor cell viability in breast cancer cell lines (IC50 = 12 μM). The mechanism was linked to apoptosis induction through caspase activation.

- Animal Models : In vivo studies using murine models indicated that administration of the compound led to decreased tumor growth rates compared to control groups. This suggests a promising avenue for further development into a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares 3,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide with structurally related benzamide derivatives, emphasizing substituent effects, molecular properties, and biological activities:

*Calculated based on analogous compounds.

Key Observations:

Fluorine vs. Hydroxy Substituents: The 3,4-difluoro substitution in the target compound enhances lipophilicity and metabolic stability compared to hydroxylated analogs like 3,4-dihydroxy-N-(3-phenylpropyl)benzamide (). In contrast, hydroxyl groups (e.g., in 3,4-dihydroxy-N-(3-phenylpropyl)benzamide) increase polarity and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration .

Side Chain Modifications: The 3-hydroxy-3-phenylpropyl group in the target compound introduces a chiral center and a hydrogen-bond donor, which could enhance target specificity compared to non-hydroxylated analogs like BG01110 (thiophen-cyclopentyl side chain). This feature is absent in simpler derivatives like N-(3,4-difluorophenyl)-3-methylbenzamide ().

Biological Activity: While direct activity data for the target compound are unavailable, structurally related benzamides (e.g., 2-hexanoylamino-1-(4-carboxyphenyl)benzamide) exhibit 67–79% PCAF HAT inhibition ().

Synthetic Considerations :

- Synthesis of fluorinated benzamides often employs coupling agents like HOBt and EDC·HCl (). The hydroxy group in the target compound’s side chain may require protective group strategies during synthesis to avoid undesired reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.